Pentacyclo(5.4.0.02,6.03,10.05,9)undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo(5.4.0.02,6.03,10.05,9)undecane is a polycyclic hydrocarbon compound known for its unique cage-like structure. This compound is characterized by its high density, moderate strain energy, and great stability, which are attributed to its polycyclic framework. The structure of this compound consists of five fused rings, making it a fascinating subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo(5.4.0.02,6.03,10.05,9)undecane typically involves the functionalization of its reactive centers. One common method includes the use of sulphated zirconia and hydrotalcite as catalysts in microwave-assisted reactions under solvent-free conditions . The reaction is carried out using benzene as a solvent and p-toluenesulfonic acid as a catalyst, resulting in a 74% yield after a reaction time of four days .
Industrial Production Methods
Industrial production of this compound often involves the use of solid catalysts and solvent-less conditions to facilitate processes like isolation and product purification . The use of microwaves in synthesis processes helps reduce reaction times and improve yields, making it a preferred method in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pentacyclo(5.4.0.02,6.03,10.05,9)undecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-8,11-dione.
Reduction: Reduction reactions can lead to the formation of different hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, such as cyanosilylation, where cyano groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include sulphated zirconia, hydrotalcite, and p-toluenesulfonic acid . Reaction conditions often involve the use of microwaves to enhance reaction efficiency and yield .
Major Products Formed
Major products formed from these reactions include cyanosilylated derivatives, hydroxy derivatives, and lactams .
Scientific Research Applications
Pentacyclo(5.4.0.02,6.03,10.05,9)undecane has several scientific research applications, including:
Mechanism of Action
The mechanism by which pentacyclo(5.4.0.02,6.03,10.05,9)undecane exerts its effects involves its interaction with molecular targets and pathways. For example, its neuroprotective derivatives interact with specific receptors and enzymes to prevent apoptosis in neuronal cells . The compound’s unique structure allows it to engage in various molecular interactions, contributing to its diverse applications.
Comparison with Similar Compounds
Similar Compounds
Adamantane: Another polycyclic hydrocarbon with a similar cage-like structure.
Cubane: Known for its cubic structure, cubane shares some structural similarities with pentacyclo(5.4.0.02,6.03,10.05,9)undecane.
Norbornane: A bicyclic compound that, like this compound, is used in various chemical reactions and applications.
Uniqueness
This compound is unique due to its five fused rings, which provide it with high density, moderate strain energy, and great stability . These properties make it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
4421-32-3 |
---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
pentacyclo[5.4.0.02,6.03,10.05,9]undecane |
InChI |
InChI=1S/C11H14/c1-4-5-2-9-8(1)10-6(4)3-7(5)11(9)10/h4-11H,1-3H2 |
InChI Key |
SXGVYASPCBBKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC4C1C5C2CC3C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.